
3-Butylcyclopent-2-en-1-one
Overview
Description
3-Butylcyclopent-2-en-1-one: is an organic compound characterized by a cyclopentene ring substituted with a butyl group at the third position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl-substituted cyclopentadiene with an oxidizing agent to introduce the ketone functionality. The reaction conditions often include the use of solvents such as ethanol or anhydrous conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions tailored to industrial processes ensures the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Butylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of butylcyclopent-2-enoic acid.
Reduction: Formation of 3-butylcyclopent-2-en-1-ol.
Substitution: Formation of various substituted cyclopentenones depending on the substituent used.
Scientific Research Applications
3-Butylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Butylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyclopent-2-en-1-one: Lacks the butyl substitution, making it less hydrophobic and potentially less active in certain biological contexts.
3-Methylcyclopent-2-en-1-one: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.
3-Phenylcyclopent-2-en-1-one: Contains a phenyl group, which introduces aromaticity and different reactivity compared to the butyl group.
Uniqueness: 3-Butylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct hydrophobic and steric properties. These features make it a valuable compound for studying structure-activity relationships and for applications requiring specific molecular interactions .
Biological Activity
3-Butylcyclopent-2-en-1-one (C9H14O) is a cyclopentenone compound with notable biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentene ring with a butyl substituent and a carbonyl group. Its molecular structure can be represented as follows:
The compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. One common synthetic route includes the reaction of butyl-substituted enones under specific conditions to yield the desired product.
Antiviral Activity
Research has indicated that derivatives of cyclopentenones exhibit antiviral properties. In a study assessing the antiviral activity against HIV-1, several cyclopentenone derivatives were evaluated, revealing that compounds similar to this compound showed significant inhibition of viral replication in vitro .
Anti-inflammatory Effects
Cyclopentenones are known for their anti-inflammatory properties. A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse peritoneal macrophages. The results demonstrated that this compound significantly reduced NO production, indicating potential anti-inflammatory activity .
Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. In vitro studies showed that the compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 3-Butylcyclopent-2-en-1-one using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to verify the cyclopentenone backbone and butyl substituent. Peaks for the α,β-unsaturated ketone (C=O) should appear downfield (~200 ppm in -NMR), while the butyl chain protons will show characteristic splitting patterns.
- IR : Confirm the carbonyl stretch (C=O) near 1700–1750 cm.
- Mass Spectrometry (MS) : Use high-resolution MS to match the molecular ion peak with the molecular formula (MW = 154.2063 g/mol) .
- Cross-Validation : Compare spectral data with published databases (e.g., NIST Chemistry WebBook) to ensure consistency .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy.
- Ventilation : Work in a fume hood to minimize inhalation exposure.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide the safety data sheet (SDS) to medical personnel .
- Storage : Keep in a tightly sealed container away from oxidizers and ignition sources .
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer :
- Stepwise Documentation : Follow guidelines from scientific journals (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions (temperature, catalysts, solvents), purification steps (distillation, chromatography), and characterization data .
- Control Variables : Replicate procedures from peer-reviewed literature, ensuring consistency in reagent purity and equipment calibration.
- Supporting Information : Include raw spectral data and chromatograms in supplementary materials to enable replication .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Critical Variable Analysis : Investigate differences in catalysts (e.g., acid vs. base), solvent polarity, or reaction time. For example, elevated temperatures may favor side reactions, reducing yield.
- Statistical Optimization : Use Design of Experiments (DoE) to identify optimal conditions. Compare results with computational models (e.g., density functional theory) to predict energetically favorable pathways .
- Data Transparency : Publish full experimental details, including failed attempts, to contextualize yield variations .
Q. How can computational chemistry approaches elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Model the electronic structure of intermediates and transition states to identify key steps (e.g., cyclization or alkylation). Validate results with experimental kinetic data.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) may stabilize charge-separated intermediates.
- Synergy with Experimentation : Cross-reference computational predictions with spectroscopic evidence (e.g., transient intermediates detected via time-resolved IR) .
Q. How should researchers address contradictions in the biological activity data of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review literature to identify patterns in assay conditions (e.g., cell lines, concentration ranges). Discrepancies may arise from differences in bioavailability or metabolic stability.
- Dose-Response Studies : Conduct in vitro assays with standardized protocols (e.g., OECD guidelines) to minimize variability.
- Mechanistic Follow-Up : Use knockout models or enzyme inhibition studies to isolate biological targets .
Q. Data Presentation and Reproducibility
Q. What guidelines should be followed when presenting spectroscopic data for this compound in publications?
- Methodological Answer :
- Clarity : Avoid duplicating data in text and figures. Summarize key peaks in tables (e.g., -NMR: δ 5.8–6.2 ppm for enone protons) and provide raw spectra in supplementary materials .
- Journal Compliance : Adhere to formatting rules (e.g., Analytical and Bioanalytical Chemistry) for figure resolution and labeling. Use color strategically to highlight critical regions in spectra .
Q. How can researchers ensure their study on this compound meets regulatory standards for fragrance safety?
- Methodological Answer :
- IFRA Compliance : Review toxicity thresholds and usage limits for structurally related cyclopentenones (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one) .
- Risk Assessment : Follow frameworks like QRA2 (Quantitative Risk Assessment for Skin Sensitization) to evaluate allergenic potential .
Properties
IUPAC Name |
3-butylcyclopent-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQJIDEKQUWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498450 | |
Record name | 3-Butylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53253-06-8 | |
Record name | 3-Butylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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